4-Chlorophenyl sulfoxide

Catalytic Oxidation Alcohols Rhenium Complexes

4-Chlorophenyl sulfoxide is the highest-performance terminal oxidant in its class for oxo-rhenium catalyzed systems, delivering a 93% product yield that generic diphenyl or di-p-tolyl sulfoxides cannot match. The 4-chloro substituent imparts critical electronic effects that maximize conversion efficiency in selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. Available in high purity (≥98%) for demanding medicinal chemistry, crop protection intermediate synthesis, and sulfoximine carbamate construction. Choose the empirically superior sulfoxide—not a performance-compromising generic analog.

Molecular Formula C12H8Cl2OS
Molecular Weight 271.2 g/mol
CAS No. 3085-42-5
Cat. No. B165687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl sulfoxide
CAS3085-42-5
SynonymsBis(4-chlorophenyl)sulfoxide
Molecular FormulaC12H8Cl2OS
Molecular Weight271.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
InChIKeyKJGYFISADIZFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl sulfoxide (3085-42-5): A High-Yield Diaryl Sulfoxide for Catalytic Oxidation and Synthesis


4-Chlorophenyl sulfoxide (CAS 3085-42-5, C₁₂H₈Cl₂OS, MW 271.2), also known as bis(4-chlorophenyl) sulfoxide, is a symmetrical diaryl sulfoxide [1]. It is a white to light yellow crystalline solid with a melting point range of 143-145 °C . This compound serves as a versatile intermediate and, critically, as a highly efficient terminal oxidant in catalytic systems, distinguishing it from other diaryl sulfoxides in selective oxidation chemistry [2].

The Performance Gap: Why 4-Chlorophenyl Sulfoxide Cannot Be Replaced by Unsubstituted Diaryl Sulfoxides


Substituting 4-Chlorophenyl sulfoxide with a generic analog like diphenyl sulfoxide or di-p-tolyl sulfoxide in catalytic oxidation processes is not performance-neutral. Direct comparative studies reveal that the 4-chloro substituent imparts distinct electronic effects that significantly enhance the sulfoxide's efficiency as a terminal oxidant in Re-catalyzed systems [1]. As a result, 4-chlorophenyl sulfoxide achieves the highest product yield (93%) among its class, making it the empirically optimal choice for researchers requiring maximum conversion efficiency in selective oxidation protocols [1].

Quantitative Differentiation of 4-Chlorophenyl sulfoxide (3085-42-5)


Oxidant Efficiency: 4-Chlorophenyl Sulfoxide Outperforms Unsubstituted Diaryl Sulfoxides

In the ReOCl3(PPh3)2-catalyzed oxidation of 4-nitrobenzyl alcohol, 4-chlorophenyl sulfoxide was the most effective oxidant among all tested diaryl sulfoxides, delivering the highest yield of 4-nitrobenzaldehyde [1]. Its performance surpasses diphenyl sulfoxide, 4-nitrophenyl phenyl sulfoxide, and di-p-tolyl sulfoxide [1].

Catalytic Oxidation Alcohols Rhenium Complexes

Lipophilicity: LogP of 3.39 Positions 4-Chlorophenyl Sulfoxide for Enhanced Membrane Interaction

4-Chlorophenyl sulfoxide has a calculated logP value of 3.39 [1]. This is higher than the logP of its unsubstituted analogue, diphenyl sulfoxide (logP ≈ 2.5 [2]), a difference that indicates significantly increased lipophilicity.

Physicochemical Properties LogP Drug Design

Purity and Identity: Robust Quality Metrics Ensure Reproducibility

Commercial sources provide 4-chlorophenyl sulfoxide with a consistently high purity specification, typically >98.0% (GC) , and a sharp melting point range of 143.0 to 145.0 °C . This is a more refined specification than the broader 140-145 °C range often reported for the 95% purity grade .

Quality Control Purity Melting Point

Procurement-Ready Application Scenarios for 4-Chlorophenyl Sulfoxide


Catalytic Oxidation of Primary and Secondary Alcohols

As a terminal oxidant in oxo-rhenium catalyzed systems, 4-chlorophenyl sulfoxide facilitates the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones in high yield (up to 93%) [1]. This is an established, high-performance application for which it is the preferred sulfoxide reagent.

Synthetic Intermediate for Sulfoximine Carbamates

This compound serves as a key intermediate in the synthesis of sulfoximine carbamates, a class of molecules with established utility in medicinal chemistry and crop protection [1]. The high purity grades available ensure a reliable starting material for complex molecule construction.

HPLC Analytical Method Development

Well-defined reverse-phase HPLC methods using standard C18 columns and simple acetonitrile/water mobile phases are available for the analysis and quality control of 4-chlorophenyl sulfoxide, facilitating purity checks and reaction monitoring [1].

Lipophilic Scaffold for Probe and Lead Discovery

Its calculated logP of 3.39 and symmetrical diaryl sulfoxide core make it a useful lipophilic building block or scaffold in early-stage medicinal chemistry for exploring structure-activity relationships, particularly where enhanced membrane permeability is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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